molecular formula C23H26ClN3O4 B13740530 Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride CAS No. 3414-73-1

Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride

Cat. No.: B13740530
CAS No.: 3414-73-1
M. Wt: 443.9 g/mol
InChI Key: MYVIZFHTFIPCTJ-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring, a nitro group, and a phenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Nitration: The indole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Isonipecotic Acid Derivative Formation: The isonipecotic acid derivative is synthesized by reacting isonipecotic acid with appropriate reagents to introduce the phenyl and ethyl ester groups.

    Final Coupling: The final step involves coupling the nitrated indole derivative with the isonipecotic acid derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring and phenyl group can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Isonipecotic acid derivatives: Compounds with similar structures but different substituents.

    Indole derivatives: Compounds with the indole ring but different functional groups.

    Phenyl derivatives: Compounds with the phenyl group but different attached groups.

Uniqueness

Isonipecotic acid, 1-(5-nitro-3-indolylmethyl)-4-phenyl-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

3414-73-1

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 1-[(5-nitro-1H-indol-3-yl)methyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C23H25N3O4.ClH/c1-2-30-22(27)23(18-6-4-3-5-7-18)10-12-25(13-11-23)16-17-15-24-21-9-8-19(26(28)29)14-20(17)21;/h3-9,14-15,24H,2,10-13,16H2,1H3;1H

InChI Key

MYVIZFHTFIPCTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[NH+](CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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